![molecular formula C17H19ClN2O3S B14222786 Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]- CAS No. 827322-95-2](/img/structure/B14222786.png)
Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]- is a chemical compound with the molecular formula C17H19ClN2O3S. It is a derivative of benzenesulfonamide, which is known for its wide range of biological activities, including antibacterial, antitumor, and antiviral properties
Preparation Methods
The synthesis of Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]- typically involves the amidation reaction. The process begins with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired chemical transformations . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]- involves its interaction with specific molecular targets and pathways. For example, it may inhibit the activity of enzymes such as carbonic anhydrase, which plays a role in various physiological processes . The compound’s effects on cellular pathways can lead to changes in gene expression, cell proliferation, and apoptosis, making it a potential candidate for anticancer and antimicrobial therapies .
Comparison with Similar Compounds
Benzenesulfonamide, 4-[3-(3-chlorophenoxy)-1-piperidinyl]- can be compared with other similar compounds, such as:
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: This compound also exhibits antibacterial and antitumor activities but has different substituents on the benzenesulfonamide core.
N-(3-chloro-4-fluorophenyl)-4-fluoro-3,5-dimethylbenzenesulfonamide: This compound has similar biological activities but differs in its chemical structure and specific applications.
Properties
CAS No. |
827322-95-2 |
|---|---|
Molecular Formula |
C17H19ClN2O3S |
Molecular Weight |
366.9 g/mol |
IUPAC Name |
4-[3-(3-chlorophenoxy)piperidin-1-yl]benzenesulfonamide |
InChI |
InChI=1S/C17H19ClN2O3S/c18-13-3-1-4-15(11-13)23-16-5-2-10-20(12-16)14-6-8-17(9-7-14)24(19,21)22/h1,3-4,6-9,11,16H,2,5,10,12H2,(H2,19,21,22) |
InChI Key |
XZJZOCCDEUOQRN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)S(=O)(=O)N)OC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


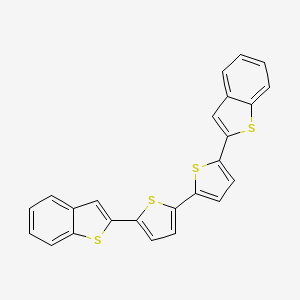
![2-[2,6-Bis(4-methoxy-2-methylphenyl)pyridin-4-yl]-1,3-benzoxazole](/img/structure/B14222708.png)
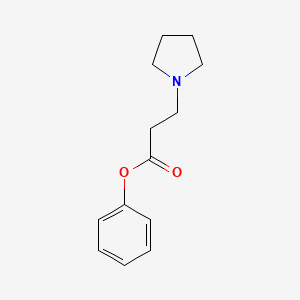
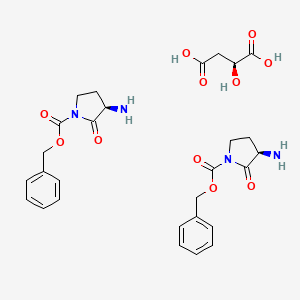
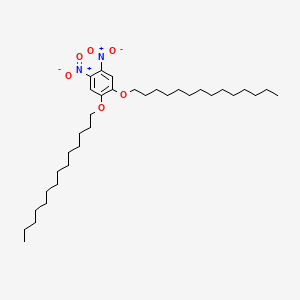
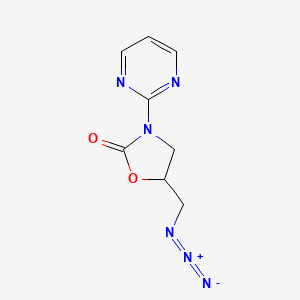
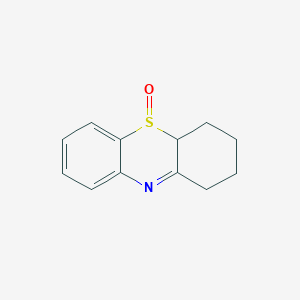

silane](/img/structure/B14222762.png)
![Benzamide, N-[5-phenyl-2-(2,4,6-trichlorophenyl)-2H-1,2,3-triazol-4-yl]-](/img/structure/B14222775.png)
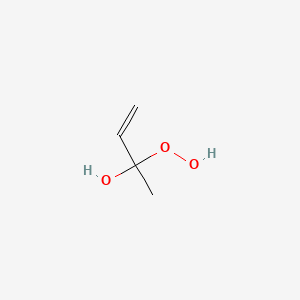

![Acetamide, N-[(4-chlorophenyl)thio]-](/img/structure/B14222807.png)

